Disodium p-phenolsulfonate

Description

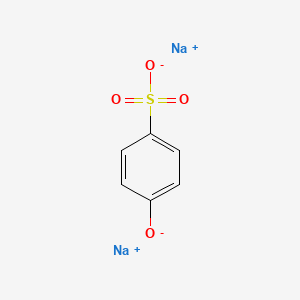

Structure

3D Structure of Parent

Properties

CAS No. |

20896-31-5 |

|---|---|

Molecular Formula |

C6H4Na2O4S |

Molecular Weight |

218.14 g/mol |

IUPAC Name |

disodium;4-oxidobenzenesulfonate |

InChI |

InChI=1S/C6H6O4S.2Na/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4,7H,(H,8,9,10);;/q;2*+1/p-2 |

InChI Key |

XDDDDXAGOCDWDL-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Disodium p-Phenolsulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of disodium p-phenolsulfonate. The document outlines the chemical reactions, experimental protocols, and quantitative data pertinent to this process, tailored for professionals in research and development.

Introduction

This compound is the disodium salt of p-phenolsulfonic acid. The synthesis is a two-step process involving the sulfonation of phenol to produce p-phenolsulfonic acid, followed by neutralization with a sodium base to yield the final product. The initial sulfonation of phenol is a classic example of an electrophilic aromatic substitution reaction, where the regioselectivity is highly dependent on the reaction temperature.

Reaction Pathway

The synthesis proceeds via two main chemical transformations:

-

Sulfonation of Phenol: Phenol reacts with concentrated sulfuric acid. At higher temperatures (approximately 100-105°C), the thermodynamically more stable para-isomer, p-phenolsulfonic acid, is the major product.[1][2][3] At lower temperatures, the ortho-isomer is favored.[1][3]

-

Neutralization: The resulting p-phenolsulfonic acid is then neutralized with a sodium base, such as sodium hydroxide, to form this compound.

Below is a diagram illustrating the logical relationship of the synthesis process.

References

Navigating the Nuances of 4-Hydroxybenzenesulfonic Acid Salts: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of 4-hydroxybenzenesulfonic acid sodium salts, clarifying common nomenclature ambiguities to empower researchers in their scientific endeavors.

Introduction: Unraveling the Nomenclature of 4-Hydroxybenzenesulfonic Acid Sodium Salts

In the realm of chemical synthesis and pharmaceutical development, precise communication is paramount. The nomenclature surrounding the sodium salts of 4-hydroxybenzenesulfonic acid can, however, be a source of confusion. While the term "4-hydroxybenzenesulfonic acid disodium salt" might intuitively suggest a single molecule with two sodium ions, the predominant and commercially significant compound is the monosodium salt , often referred to as Sodium 4-hydroxybenzenesulfonate.

Chemical databases like PubChem also list a compound named disodium bis(4-hydroxybenzenesulfonate) . This molecule consists of two molecules of 4-hydroxybenzenesulfonate ionically bonded to two sodium ions. It is crucial for researchers and drug development professionals to distinguish between these entities to ensure the accuracy and reproducibility of their work.

This technical guide will primarily focus on the widely utilized Sodium 4-hydroxybenzenesulfonate (and its dihydrate form), for which a wealth of experimental data and established applications exist. A concise overview of the less common "disodium bis(4-hydroxybenzenesulfonate)" will also be provided to offer a comprehensive understanding.

Sodium 4-Hydroxybenzenesulfonate: The Workhorse Intermediate

Sodium 4-hydroxybenzenesulfonate, also known as sodium p-phenolsulfonate, is a versatile organic intermediate with significant applications in the pharmaceutical, electroplating, and dye industries.[1][2] It is typically a white to off-white crystalline powder that is soluble in water.[3]

Chemical Structure and Properties

The chemical structure of Sodium 4-hydroxybenzenesulfonate features a hydroxyl (-OH) and a sulfonate (-SO3Na) group attached to a benzene ring in the para position.[3] This structure imparts both hydrophilic and nucleophilic characteristics to the molecule, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of Sodium 4-hydroxybenzenesulfonate

| Property | Value | Reference |

| CAS Number | 825-90-1 | [4] |

| Molecular Formula | C₆H₅NaO₄S | [4] |

| Molecular Weight | 196.16 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in water | [3] |

| Synonyms | Sodium p-phenolsulfonate, 4-Hydroxybenzenesulfonic acid sodium salt | [4] |

Synthesis of Sodium 4-Hydroxybenzenesulfonate

The primary industrial synthesis of 4-hydroxybenzenesulfonic acid involves the sulfonation of phenol with sulfuric acid. The reaction temperature is a critical parameter that influences the isomeric distribution of the product, with the para isomer being the most thermodynamically stable.[5] The resulting 4-hydroxybenzenesulfonic acid is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to yield the sodium salt.[6]

A general experimental protocol for the synthesis of 4-hydroxybenzenesulfonic acid is as follows:

Experimental Protocol: Synthesis of 4-Hydroxybenzenesulfonic Acid

-

Reaction Setup: In a suitable reaction vessel, heat phenol (1 equivalent) and 96% sulfuric acid (a slight excess) to approximately 50°C.

-

Sulfonation: Gradually add an additional small portion of sulfuric acid and increase the temperature to 110°C for 5-6 hours. During this period, reaction water and a small amount of unreacted phenol are distilled off.

-

Neutralization: After completion of the sulfonation, the reaction mixture containing 4-hydroxybenzenesulfonic acid is cooled. It is then carefully neutralized with a solution of sodium hydroxide or sodium carbonate to a neutral pH to precipitate the sodium salt.

-

Isolation and Purification: The precipitated Sodium 4-hydroxybenzenesulfonate is collected by filtration, washed with a suitable solvent to remove impurities, and dried.[7]

Caption: Synthesis workflow for Sodium 4-hydroxybenzenesulfonate.

Applications in Research and Drug Development

Sodium 4-hydroxybenzenesulfonate serves as a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs).[2] Its bifunctional nature allows for a range of chemical modifications. It has been utilized in the preparation of more complex molecules, including those with potential therapeutic applications.[8] For instance, it is a precursor in the synthesis of certain drug metabolites for toxicological studies.[8]

Disodium bis(4-hydroxybenzenesulfonate): A Closer Look

As noted earlier, the term "disodium salt" can also refer to disodium bis(4-hydroxybenzenesulfonate). This compound is cataloged in chemical databases but is less frequently cited in application-focused literature compared to its monosodium counterpart.

Structure and Properties

The structure of disodium bis(4-hydroxybenzenesulfonate) consists of two separate 4-hydroxybenzenesulfonate anions associated with two sodium cations.

Table 2: Physicochemical Properties of Disodium bis(4-hydroxybenzenesulfonate)

| Property | Value | Reference |

| PubChem CID | 19599131 | [9] |

| Molecular Formula | C₁₂H₁₀Na₂O₈S₂ | [9] |

| Molecular Weight | 392.3 g/mol | [9] |

| IUPAC Name | disodium;bis(4-hydroxybenzenesulfonate) | [9] |

| Synonyms | 4-hydroxyphenylsulfonic acid disodium salt | [9] |

Due to the limited availability of experimental data, a detailed discussion of its synthesis and applications is not feasible at this time. Researchers encountering this nomenclature should refer to the specific context and analytical data provided to confirm the identity of the compound.

Analytical Characterization

The structural elucidation and purity assessment of 4-hydroxybenzenesulfonic acid and its salts are typically performed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the substitution pattern on the benzene ring.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of 4-hydroxybenzenesulfonic acid and its salts.[10]

Conclusion

A clear understanding of the nomenclature and chemical identity of 4-hydroxybenzenesulfonic acid sodium salts is essential for researchers and professionals in drug development. While the term "disodium salt" can be ambiguous, the monosodium salt, Sodium 4-hydroxybenzenesulfonate, is the predominantly used and well-characterized compound with a broad range of applications as a versatile chemical intermediate. This guide provides a foundational understanding of its synthesis, properties, and applications, while also clarifying the identity of the less common disodium bis(4-hydroxybenzenesulfonate). Careful attention to CAS numbers and analytical data is recommended to ensure the use of the correct chemical entity in any research or development endeavor.

References

- 1. Page loading... [guidechem.com]

- 2. Sodium 4 Hydroxybenzenesulfonate - High Purity, Industrial Grade Chemical [moneidechem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Sodium 4-hydroxybenzenesulfonate | C6H5NaO4S | CID 4379756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxybenzenesulfonic acid | 98-67-9 | Benchchem [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Hydroxybenzenesulfonic acid | 98-67-9 [chemicalbook.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. 4-Hydroxyphenylsulfonic acid disodium salt | C12H10Na2O8S2 | CID 19599131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Hydroxybenzenesulfonic acid - analysis - Analytice [analytice.com]

Disodium p-phenolsulfonate: A Technical Guide to its Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature lacks detailed, publicly available studies on the specific molecular mechanism of action of disodium p-phenolsulfonate. This guide, therefore, presents a hypothesized mechanism based on its known use as an intestinal antiseptic and the established activities of related phenolic and sulfonamide compounds. The information herein is intended to provide a theoretical framework for future research and is not based on direct experimental evidence for this specific molecule.

Introduction

This compound, also known as sodium sulfocarbolate, is a salt of p-phenolsulfonic acid. Historically, it has been used as an intestinal antiseptic in veterinary medicine. Its chemical structure combines a phenolic group and a sulfonic acid group, suggesting potential biological activities related to both moieties. This document aims to provide a comprehensive overview of the hypothesized mechanism of action of this compound, drawing parallels from the known antimicrobial properties of similar chemical classes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Na₂O₄S | [1] |

| Molecular Weight | 218.14 g/mol | [1] |

| Appearance | White, odorless crystals or powder | [2] |

| Solubility | Soluble in water and glycerol; sparingly soluble in alcohol. | [2] |

| CAS Number | 1300-51-2 | [2] |

Hypothesized Mechanism of Action

The mechanism of action of this compound as an intestinal antiseptic is likely multifactorial, leveraging the properties of both the phenol and sulfonate groups. The proposed mechanisms are centered around its potential to disrupt microbial cellular integrity and interfere with essential metabolic pathways.

Disruption of Microbial Cell Membranes

Phenolic compounds are well-known for their ability to disrupt microbial cell membranes.[3] This disruption is a key aspect of their antimicrobial activity. It is hypothesized that the phenolic component of this compound interacts with the lipid bilayer of bacterial cell membranes, leading to increased permeability and leakage of intracellular components.[1][4] This loss of cellular contents, including ions and metabolites, ultimately results in cell death.

The proposed steps for membrane disruption are as follows:

-

Adsorption: The molecule adsorbs to the surface of the bacterial cell membrane.

-

Intercalation: The lipophilic phenolic portion of the molecule intercalates into the lipid bilayer.

-

Permeabilization: This intercalation disrupts the ordered structure of the lipid bilayer, creating pores or channels.

-

Leakage: Intracellular components leak out of the cell, leading to a loss of homeostasis.

-

Cell Death: The significant loss of essential molecules and the inability to maintain a proton motive force lead to cell death.

Inhibition of Microbial Enzymes

Phenolic compounds can also inactivate essential microbial enzymes by binding to them and altering their conformation.[5][6] The hydroxyl group of the phenol can form hydrogen bonds with the active site of enzymes, leading to their inhibition. Furthermore, the overall structure of the molecule may lead to non-specific protein binding, causing denaturation and loss of function.

Potential Role of the Sulfonate Group

While the primary antimicrobial activity is likely driven by the phenolic moiety, the sulfonate group (-SO₃⁻) significantly influences the molecule's properties. The high polarity of the sulfonate group increases the water solubility of the compound, which is a crucial characteristic for an orally administered intestinal antiseptic. It is also possible that the sulfonate group itself could have some biological activity, although this is less established for simple sulfonated phenols compared to the well-known antibacterial sulfonamides.

Quantitative Data Summary

As of the date of this document, there is no publicly available quantitative data, such as Minimum Inhibitory Concentrations (MICs), IC50, or EC50 values, specifically for this compound against a range of microbial species. The table below is a template that can be populated as data becomes available.

| Organism | MIC (µg/mL) | IC50 (µM) | EC50 (µM) | Reference |

| Escherichia coli | Data not available | Data not available | Data not available | |

| Staphylococcus aureus | Data not available | Data not available | Data not available | |

| Salmonella enterica | Data not available | Data not available | Data not available | |

| Clostridium perfringens | Data not available | Data not available | Data not available |

Proposed Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are recommended.

Determination of Antimicrobial Activity

Protocol:

-

Microbial Strains: Obtain a panel of relevant gastrointestinal bacteria (e.g., E. coli, S. aureus, Salmonella spp., Clostridium spp.).

-

Broth Microdilution Assay: Perform a broth microdilution assay according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC) of this compound.

-

Minimum Bactericidal Concentration (MBC): Following the MIC assay, plate the contents of the wells with no visible growth onto agar plates to determine the MBC.

Assessment of Cell Membrane Integrity

Protocol:

-

Bacterial Culture: Grow a selected bacterial strain to the mid-logarithmic phase.

-

Treatment: Expose the bacterial cells to this compound at its MIC and 2x MIC.

-

Fluorescent Dyes: Use fluorescent dyes such as propidium iodide (PI) and SYTO 9 to assess membrane integrity via fluorescence microscopy or flow cytometry. An increase in PI fluorescence indicates compromised membranes.

-

Leakage Assay: Measure the leakage of intracellular components, such as potassium ions or ATP, into the supernatant using appropriate assay kits.

Evaluation of Enzyme Inhibition

Protocol:

-

Enzyme Selection: Select key metabolic enzymes from a target microorganism (e.g., DNA gyrase, dihydrofolate reductase).

-

Enzyme Activity Assay: Perform in vitro enzyme activity assays in the presence and absence of varying concentrations of this compound.

-

Kinetic Analysis: Determine the mode of inhibition (e.g., competitive, non-competitive) by performing kinetic studies.

References

- 1. Membrane-surfactant Interactions in Lipid Micelles Labeled with l-Anilino-8-naphthalenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. litho.co.uk [litho.co.uk]

- 3. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of polyphenols-membrane interactions on the performance of membrane-based processes. A review [iris.cnr.it]

- 5. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data of Disodium p-phenolsulfonate

A comprehensive technical guide on the spectral properties of Disodium p-phenolsulfonate, intended for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the available spectral data, experimental protocols for its measurement, and a visualization of its synthesis process.

Table 1: Infrared (IR) Spectroscopy Data

| Spectral Feature | Wavenumber (cm⁻¹) | Source |

| O-H Stretch (Phenolic) | Broad, ~3400 | Inferred from general spectra of phenols |

| C-H Stretch (Aromatic) | ~3100-3000 | Inferred from general spectra of aromatics |

| S=O Stretch (Sulfonate) | ~1200 and ~1040 | Inferred from general spectra of sulfonates |

| C=C Stretch (Aromatic) | ~1600, ~1490 | Inferred from general spectra of aromatics |

| C-O Stretch (Phenolic) | ~1250 | Inferred from general spectra of phenols |

| Full Spectrum Reference | SpectraBase | [1] |

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Parameter | Value | Solvent | Source |

| UV Cut-off Wavelength | < 220 nm | Aqueous Solution | [2][3] |

| Optical Band Gap | 4.16 eV | Single Crystal | [2] |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (J) Range (Hz) | Solvent | Source |

| ¹H | 6.8 - 7.8 | Doublet | 7-9 | D₂O | [4] |

| ¹³C | 115 - 160 | - | - | D₂O | [5][6] |

| Full Spectrum Reference | SpectraBase | [4][5][6] |

Table 4: Mass Spectrometry (MS) Data

| Ionization Mode | Predicted m/z | Fragmentation Pattern | Source |

| Electrospray (ESI) | 173.0 (M-2Na+H)⁻ | Loss of SO₃ (80 Da) is a characteristic fragmentation for sulfonate-containing compounds. | [7][8] |

| Full Spectrum Reference | mzCloud |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound powder is placed directly onto the ATR crystal.

-

Instrumentation: A FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is brought into firm contact with the crystal using the instrument's pressure clamp.

-

The sample spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Method: UV-Vis Absorption Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared in deionized water. A series of dilutions are made to obtain concentrations within the linear range of the spectrophotometer (typically with an absorbance below 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

A baseline is recorded using a cuvette filled with deionized water.

-

The absorbance of each sample solution is measured over a wavelength range of 200-400 nm.

-

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum. Molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the molar concentration of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterium oxide (D₂O). A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), may be added for chemical shift referencing.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of at least 5 times the longest T₁, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C experiment is performed to obtain singlets for all carbon environments. A larger number of scans is typically required due to the lower natural abundance and gyromagnetic ratio of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Mass Spectrometry (MS)

Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system compatible with reverse-phase liquid chromatography, such as a mixture of water and acetonitrile with a small amount of formic acid.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an ESI source.

-

Chromatographic Separation: The sample is injected onto a C18 reverse-phase column. A gradient elution is typically used, starting with a high percentage of aqueous mobile phase and increasing the organic component to elute the analyte.

-

Mass Spectrometric Detection:

-

The ESI source is operated in negative ion mode to detect the deprotonated molecule.

-

A full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the parent ion.

-

Tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data for structural elucidation.

-

Visualization of Synthesis Process

The following diagram illustrates a typical industrial process for the production of sodium p-phenolsulfonate.

Caption: Industrial synthesis of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. mzCloud – 4 Phenolsulfonic acid [mzcloud.org]

- 8. researchgate.net [researchgate.net]

Theoretical and Experimental Insights into Disodium p-phenolsulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium p-phenolsulfonate, a salt of p-phenolsulfonic acid, holds interest within various chemical and pharmaceutical research domains. A thorough understanding of its theoretical properties and experimental behavior is crucial for its application and development. This technical guide provides a comprehensive overview of the theoretical studies, experimental protocols, and potential biological interactions of this compound. While direct computational studies on this specific salt are limited in publicly available literature, this guide leverages data from closely related compounds to provide valuable insights. Detailed methodologies for its synthesis, purification, and analysis are presented, alongside a discussion of its potential engagement with cellular signaling pathways, extrapolated from the broader class of polyphenolic compounds.

Theoretical Studies

Molecular Geometry and Electronic Properties (Illustrative Example)

To illustrate the type of data obtained from theoretical studies, the following table summarizes calculated parameters for a related compound, 2,4,6-trimethylphenol, obtained through DFT calculations. These values offer an approximation of the expected properties of the p-phenolsulfonate anion.

| Parameter | Value (for 2,4,6-trimethylphenol) | Method |

| Optimized Geometry | ||

| C-C bond lengths (ring) | ~1.39 - 1.41 Å | DFT/B3LYP/6-31+G(d,p) |

| C-O bond length | ~1.37 Å | DFT/B3LYP/6-31+G(d,p) |

| O-H bond length | ~0.96 Å | DFT/B3LYP/6-31+G(d,p) |

| Electronic Properties | ||

| Highest Occupied Molecular Orbital (HOMO) Energy | -5.9 eV | DFT/B3LYP/6-311G(d,p) |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -0.8 eV | DFT/B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 5.1 eV | DFT/B3LYP/6-311G(d,p) |

| Dipole Moment | 1.5 D | DFT/B3LYP/6-311G(d,p) |

Note: The data presented in this table is for 2,4,6-trimethylphenol and should be considered as an illustrative example of the types of theoretical data that can be generated for phenolsulfonates.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of molecules. It visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. For the p-phenolsulfonate anion, the MEP would be expected to show negative potential around the sulfonate and phenoxide groups, indicating their susceptibility to electrophilic attack, and positive potential around the aromatic protons.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the sulfonation of phenol followed by neutralization.

Materials:

-

Phenol

-

Concentrated Sulfuric Acid (98%)

-

Sodium Hydroxide

-

Deionized Water

-

Ethanol

Procedure:

-

Sulfonation of Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add concentrated sulfuric acid to an equal molar amount of phenol. The reaction is exothermic and should be performed in an ice bath to control the temperature.

-

Heat the mixture to 100-120°C for 2-3 hours. The para isomer is favored at higher temperatures.

-

Neutralization: After cooling the reaction mixture, slowly add it to a stirred solution of sodium hydroxide in deionized water. The amount of sodium hydroxide should be sufficient to neutralize both the excess sulfuric acid and the newly formed p-phenolsulfonic acid. The pH should be monitored and adjusted to neutral (pH 7).

-

Isolation and Purification: The product can be isolated by cooling the solution to induce crystallization. The crude product can be recrystallized from a water/ethanol mixture to improve purity. The crystals are then collected by filtration, washed with cold ethanol, and dried under vacuum.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Detection: UV detector at a wavelength of 254 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR (in D2O): Expected signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the benzene ring.

-

13C NMR (in D2O): Expected signals for the aromatic carbons, with distinct chemical shifts for the carbon atoms attached to the hydroxyl, sulfonate, and hydrogen substituents.

Potential Biological Interactions

While specific studies on the biological activity of this compound are scarce, its structural similarity to other polyphenolic compounds suggests potential interactions with various cellular signaling pathways. Polyphenols are known to modulate pathways involved in inflammation, oxidative stress, and cell proliferation.

Hypothetical Signaling Pathway Involvement

Based on the known activities of related polyphenols, this compound could potentially influence key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. These pathways are central to cellular responses to external stimuli and are often dysregulated in disease.

Disclaimer: The information provided in this document is for informational purposes only and should not be construed as professional advice. The theoretical data for the target molecule is extrapolated from related compounds and the biological interactions are hypothetical. Researchers should conduct their own experiments to verify these findings.

An In-depth Technical Guide on Disodium p-phenolsulfonate (CAS 20896-31-5)

Disclaimer: Detailed public information, including comprehensive experimental protocols and specific biological pathway data for Disodium p-phenolsulfonate with CAS number 20896-31-5, is limited. Much of the available data pertains to its parent compound, 4-hydroxybenzenesulfonic acid, or its monosodium salt. This guide compiles the most relevant information available to serve as a technical overview.

Chemical and Physical Properties

This compound is the disodium salt of 4-hydroxybenzenesulfonic acid. It is an organic compound that is typically found as a white to off-white crystalline powder. Its structure, featuring a hydrophilic sulfonate group and a phenolic hydroxyl group, makes it soluble in water.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 20896-31-5[1] |

| Molecular Formula | C₆H₄Na₂O₄S |

| Synonyms | Disodium 4-hydroxybenzenesulfonate, Disodium p-hydroxybenzenesulfonate, p-Hydroxybenzenesulfonic acid disodium salt, Benzenesulfonic acid, 4-hydroxy-, disodium salt[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source Compound |

| Molecular Weight | 218.14 g/mol | This compound |

| Appearance | White to off-white crystalline powder | Sodium 4-hydroxybenzenesulfonate[2] |

| Melting Point | >300 °C | Sodium 4-hydroxybenzenesulfonate[3] |

| Solubility | Soluble in water | 4-Hydroxybenzenesulfonic acid[4] |

Synthesis and Manufacturing

The synthesis of this compound is generally achieved through a two-step process: the sulfonation of phenol to produce p-hydroxybenzenesulfonic acid, followed by neutralization with a sodium base.

Experimental Protocol: Synthesis of p-Hydroxybenzenesulfonic Acid (Parent Compound)

The formation of the para isomer (p-hydroxybenzenesulfonic acid) is favored over the ortho isomer at higher temperatures.

-

Materials: Phenol, concentrated sulfuric acid.

-

Procedure:

-

Phenol is reacted with concentrated sulfuric acid.

-

The reaction mixture is heated to approximately 100-110 °C. At this higher temperature, the thermodynamically more stable para isomer is the major product. At lower temperatures (around 25°C), the ortho isomer is kinetically favored.

-

The reaction is allowed to proceed for several hours.

-

The product, p-hydroxybenzenesulfonic acid, can be isolated from the reaction mixture.

-

Experimental Protocol: Neutralization to this compound

-

Materials: p-hydroxybenzenesulfonic acid, sodium hydroxide (or another sodium base).

-

Procedure:

-

The synthesized p-hydroxybenzenesulfonic acid is dissolved in an appropriate solvent, typically water.

-

A stoichiometric amount of sodium hydroxide (two equivalents) is gradually added to the solution to neutralize both the sulfonic acid and the phenolic hydroxyl group.

-

The resulting solution contains this compound.

-

The final product can be isolated by evaporation of the solvent.

-

Caption: General synthesis workflow for this compound.

Analytical Methods

For the quantitative analysis of p-phenolsulfonate and its salts, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are suitable techniques.

HPLC Method (General Approach)

-

Column: A reverse-phase column, such as a C18 or a specialized column like Newcrom R1, would be appropriate.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid) is typically used.

-

Detection: UV detection would be suitable due to the aromatic ring in the molecule.

-

Quantification: Quantification would be achieved by comparing the peak area of the analyte to that of a certified reference standard.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that can be used for purity assessment and quantification without the need for a specific reference standard of the analyte.

-

Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By using a certified internal standard with a known concentration, the concentration of the analyte can be accurately determined.

-

Procedure Outline:

-

An accurately weighed amount of the this compound sample and a certified internal standard are dissolved in a known volume of a deuterated solvent (e.g., D₂O).

-

The ¹H NMR spectrum is acquired under quantitative conditions (e.g., ensuring full relaxation of signals).

-

The integrals of non-overlapping peaks of the analyte and the internal standard are measured.

-

The purity or concentration of the analyte is calculated based on the ratio of the integrals, the number of protons for each signal, and the molecular weights and masses of the analyte and the standard.

-

Biological Activity and Signaling Pathways

There is no specific information on the biological signaling pathways for this compound. However, research on the structurally related compound 4-hydroxybenzoic acid (4-HBA) in Shigella sonnei has elucidated a signaling system that controls physiology and virulence. This can serve as an illustrative example of how a phenolic acid derivative might function in a biological system.[5][6]

In S. sonnei, 4-HBA acts as a signaling molecule. Its biosynthesis is catalyzed by the enzyme UbiC.[5] 4-HBA then binds to the response regulator AaeR, which enhances the binding of AaeR to the promoter regions of target genes, thereby controlling their expression. This signaling system has been shown to affect biofilm formation, extracellular polysaccharide production, and virulence.[5]

Caption: 4-HBA signaling in S. sonnei, an example for a related compound.

Toxicology and Safety Information

Detailed toxicological studies specifically for this compound are not widely available. The safety information is often extrapolated from data on the parent acid or other salts.

Table 3: Toxicological Data for 4-Hydroxybenzenesulfonic Acid (Parent Compound)

| Test | Result | Species |

| LD50 (oral) | 6400 mg/kg | Mouse[7] |

| Skin Irritation | Mild irritant effect in a 0.5% solution | Human[7] |

The parent compound, p-phenolsulfonic acid, is considered a strong acid and can cause burns upon contact with skin, eyes, or mucous membranes.[8] The monosodium salt dihydrate is classified as a skin and eye irritant.[9] It is reasonable to assume that this compound should be handled with appropriate personal protective equipment, including gloves and eye protection.

Applications in Research and Development

This compound and its parent acid are utilized in various industrial and research applications:

-

Chemical Intermediate: It serves as a building block in the synthesis of pharmaceuticals, dyes, and specialized polymers.[4][10]

-

Metal Complexation: The phenolic hydroxyl and sulfonic acid groups make it a good ligand for forming stable complexes with metal ions, which has applications in analytical chemistry and catalysis.[11]

-

Polymerization Catalyst: It is used as a catalyst in polymerization reactions.[12]

-

Formulation Component: In the pharmaceutical and cosmetic industries, related compounds can act as stabilizers or pH buffers.[2]

References

- 1. GSRS [precision.fda.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Sodium 4-hydroxybenzenesulfonate CAS#: 825-90-1 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Hydroxybenzenesulfonic acid | C6H6O4S | CID 4765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. arichem.com [arichem.com]

- 9. Sodium 4-hydroxybenzenesulfonate 98 10580-19-5 [sigmaaldrich.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 4-Hydroxybenzenesulfonic acid | 98-67-9 | Benchchem [benchchem.com]

- 12. 4-Hydroxybenzenesulfonic acid, 65% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Physical and Chemical Properties of Disodium p-phenolsulfonate

This technical guide provides a comprehensive overview of the core physical and chemical properties of Disodium p-phenolsulfonate. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound. This document summarizes key quantitative data, outlines experimental protocols for property determination, and visualizes a relevant chemical synthesis workflow.

Chemical Identity and Structure

This compound, also known as Disodium 4-hydroxybenzenesulfonate, is the disodium salt of p-phenolsulfonic acid. It is important to distinguish this compound from the more commonly referenced monosodium salt and its dihydrate form. The disodium salt possesses two sodium cations, indicating that both the phenolic hydroxyl group and the sulfonic acid group are deprotonated.

Synonyms:

-

Disodium p-hydroxybenzenesulfonate[1]

-

Benzenesulfonic acid, 4-hydroxy-, disodium salt[1]

-

p-Hydroxybenzenesulfonic acid disodium salt[1]

-

p-Phenolsulfonic acid sodium salt (1:2)[1]

CAS Number: 20896-31-5[1]

Physical Properties

The physical properties of this compound are summarized in the table below. For comparative purposes, data for the related monosodium p-phenolsulfonate and its dihydrate are also included, as these are more frequently reported in the literature.

| Property | This compound | Monosodium p-phenolsulfonate | Monosodium p-phenolsulfonate Dihydrate |

| Molecular Formula | C₆H₄O₄S·2Na[1] | C₆H₅NaO₄S | C₆H₅NaO₄S·2H₂O[2][3] |

| Molecular Weight | 218.14 g/mol [1] | 196.16 g/mol | 232.18 g/mol [3] |

| Appearance | White to off-white crystalline powder | White solid | White to off-white powder or needles |

| Melting Point | Data not available | >300 °C | >300 °C |

| Solubility in Water | Soluble | 24 g/100 mL | Soluble in water, hot alcohol, and glycerol |

| Optical Activity | None[1] | Not specified | Not specified |

Chemical Properties

This compound is a stable, achiral molecule.[1] The presence of the phenoxide and sulfonate groups makes it a highly polar and water-soluble compound.

Reactivity: The aromatic ring can undergo electrophilic substitution reactions, although the strongly deactivating sulfonate group and the activating phenoxide group will direct incoming electrophiles to specific positions. The phenoxide is a nucleophile and can participate in reactions such as ether synthesis.

Stability: The compound is stable under normal conditions. It should be stored in a dry, cool, and well-ventilated place in a tightly closed container.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of p-phenolsulfonic acid is through the sulfonation of phenol. The resulting acid can then be neutralized to form the disodium salt.

Step 1: Sulfonation of Phenol to produce p-Phenolsulfonic Acid This protocol is adapted from the known synthesis of phenolsulfonic acid.

-

Apparatus: A three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser.

-

Procedure:

-

Add 94 g of phenol and 98 g of concentrated sulfuric acid to the flask.

-

Heat the mixture to 100 °C while stirring continuously under a nitrogen atmosphere.

-

Maintain the reaction at this temperature for two hours to facilitate the formation of p-phenolsulfonic acid.

-

Step 2: Neutralization to form this compound

-

Procedure:

-

Cool the reaction mixture from Step 1 to room temperature.

-

Slowly add a stoichiometric amount of a strong sodium base, such as sodium hydroxide or sodium carbonate, in aqueous solution. Two equivalents of the base will be required to neutralize both the sulfonic acid and the phenolic hydroxyl group.

-

Monitor the pH of the solution. The addition of the base should continue until a neutral or slightly basic pH is achieved, indicating complete salt formation.

-

The resulting aqueous solution contains this compound. The product can be isolated by removal of the water under reduced pressure, followed by recrystallization from a suitable solvent if necessary.

-

Determination of Melting Point

The melting point of a solid crystalline substance can be determined using the capillary method as described in various pharmacopeias.

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[4]

-

Apparatus: A calibrated melting point apparatus.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the melting point apparatus.[4]

-

The temperature is raised at a controlled rate, typically 1 °C per minute, starting from a temperature about 5 °C below the expected melting point.[4]

-

The temperature at which the substance begins to melt (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is reported as the melting point.[4]

-

Determination of Aqueous Solubility

The solubility of this compound in water can be determined by preparing a saturated solution and measuring the concentration of the dissolved solute.

-

Procedure:

-

Add an excess amount of solid this compound to a known volume of deionized water in a flask.

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached and a saturated solution is formed.

-

Separate the undissolved solid from the solution by filtration or centrifugation.

-

A known volume of the clear, saturated solution is carefully removed.

-

The water is evaporated from the sample, and the mass of the remaining solid is determined.

-

The solubility is then calculated and expressed as grams of solute per 100 mL of solvent.

-

Visualization of Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound, starting from the sulfonation of phenol.

Caption: Synthesis workflow for this compound.

References

A Technical Guide to the Research Applications of Disodium p-phenolsulfonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disodium p-phenolsulfonate, a versatile organic salt, presents a compelling subject for a variety of research applications, spanning materials science, medicinal chemistry, and analytical sciences. Its inherent chemical functionalities—a hydroxyl group, a sulfonate group, and an aromatic ring—offer multiple avenues for chemical modification and incorporation into novel molecular frameworks and materials. This technical guide provides an in-depth overview of the current and potential research applications of this compound, with a focus on its synthesis, characterization, and prospective utility in drug development and materials science. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex processes to facilitate further research and development.

Chemical and Physical Properties

This compound (also known as Disodium 4-hydroxybenzenesulfonate) is the disodium salt of p-phenolsulfonic acid. Its chemical structure confers aqueous solubility and reactivity.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Na₂O₄S | [1] |

| Molecular Weight | 218.14 g/mol | [1] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water |

A table summarizing the key chemical and physical properties of this compound.

Potential Research Applications

While direct research applications of this compound are not extensively documented, its structural motifs are present in molecules with significant biological and material properties. The following sections explore potential research avenues based on the known applications of its derivatives and related compounds.

Medicinal Chemistry and Drug Development

The phenolsulfonate scaffold is of significant interest in medicinal chemistry. Derivatives of structurally related compounds have shown promise in the development of novel therapeutic agents.

-

Enzyme Inhibition: Derivatives of benzenesulfonates have been designed and synthesized as potent enzyme inhibitors. For instance, N-pyridinyl ureidobenzenesulfonates have been evaluated as novel water-soluble dihydroorotate dehydrogenase (DHODH) inhibitors, which show promise in inducing differentiation of acute myeloid leukemia (AML) cells. Furthermore, benzenesulfonamide derivatives are under investigation as inhibitors of polo-like kinase 4 (PLK4), a target in cancer therapy. Phenylsulfonyl hydrazide derivatives have also been identified as potential anti-inflammatory agents.[2]

-

Improving Drug Properties: The sulfonate group can be introduced into drug candidates to enhance their aqueous solubility and modify their pharmacokinetic profiles. The use of sulfonic acids to form salts or cocrystals of active pharmaceutical ingredients (APIs) is a common strategy in drug development to improve solubility, dissolution rate, and bioavailability.[3]

Materials Science

The ability of the phenolsulfonate ligand to coordinate with metal ions makes it a valuable building block in materials science for the creation of novel coordination polymers and metal-organic frameworks (MOFs).

-

Coordination Polymers and MOFs: Sodium 4-hydroxybenzenesulfonate has been utilized in the synthesis of luminescent ladder-like lanthanide coordination polymers and layered divalent transition metal benzenesulfonates. These materials have potential applications in areas such as sensing, catalysis, and gas storage.

-

Functional Polymers: The monomer has been used to prepare new polynorbornene ionomers that bear fluorinated pendant benzenesulfonate groups. Such materials can exhibit interesting thermal and mechanical properties.

Experimental Protocols

This section provides a detailed experimental protocol for the growth and characterization of sodium 4-hydroxybenzenesulfonate dihydrate single crystals, a foundational technique for exploring its solid-state properties and applications in materials science.[4]

Single Crystal Growth of Sodium 4-hydroxybenzenesulfonate Dihydrate

Objective: To grow high-quality single crystals of sodium 4-hydroxybenzenesulfonate dihydrate for structural and physical property characterization.

Materials:

-

Sodium 4-hydroxybenzenesulfonate dihydrate powder (97% purity)

-

Deionized water

-

Methanol

-

Ethanol

-

Acetone

-

Beakers

-

Magnetic stirrer and stir bars

-

Hot plate

-

Crystallization dishes

-

Filter paper

Procedure:

-

Solubility Determination:

-

Prepare saturated solutions of sodium 4-hydroxybenzenesulfonate dihydrate in deionized water at various temperatures (e.g., 30, 35, 40, 45, 50 °C) by adding an excess of the solute to a known volume of the solvent and stirring for several hours to ensure equilibrium.

-

After reaching equilibrium, filter the solution to remove undissolved solute.

-

Evaporate a known volume of the filtrate to dryness and weigh the residue to determine the solubility at each temperature.

-

-

Crystal Growth by Slow Evaporation:

-

Prepare a saturated solution of sodium 4-hydroxybenzenesulfonate dihydrate in deionized water at a slightly elevated temperature (e.g., 40 °C) based on the solubility data.

-

Filter the hot solution into a clean crystallization dish.

-

Cover the dish with perforated filter paper to allow for slow evaporation of the solvent at a constant temperature.

-

Monitor the crystallization dish daily for the formation of single crystals.

-

Once well-formed crystals of sufficient size are obtained, carefully harvest them from the solution.

-

Repeat the process using different solvents (methanol, ethanol, acetone) to study the effect of the solvent on crystal morphology.

-

Characterization of Sodium 4-hydroxybenzenesulfonate Dihydrate Crystals

Objective: To characterize the structural, optical, and thermal properties of the grown crystals.

4.2.1 Powder X-ray Diffraction (PXRD):

-

Grind a few single crystals into a fine powder.

-

Mount the powder on a sample holder.

-

Record the PXRD pattern using a diffractometer with Cu Kα radiation.

-

Analyze the diffraction pattern to determine the crystal structure and lattice parameters.

4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Mix a small amount of the powdered crystal with KBr and press into a pellet.

-

Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Identify the characteristic vibrational modes of the functional groups present in the molecule.

4.2.3 UV-Vis Spectroscopy:

-

Dissolve a small amount of the crystal in a suitable solvent (e.g., water).

-

Record the UV-Vis absorption spectrum to determine the optical transparency window and the UV cutoff wavelength.

-

Use the data to calculate the optical band gap of the material.

Quantitative Data

The following tables summarize quantitative data obtained from the characterization of sodium 4-hydroxybenzenesulfonate dihydrate crystals.[4]

Table 1: Solubility of Sodium 4-hydroxybenzenesulfonate Dihydrate in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 30 | 25.4 |

| 35 | 27.8 |

| 40 | 30.1 |

| 45 | 32.5 |

| 50 | 35.0 |

A table showing the temperature-dependent solubility of Sodium 4-hydroxybenzenesulfonate Dihydrate.

Table 2: Crystal Data and Structure Refinement for Sodium 4-hydroxybenzenesulfonate Dihydrate

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.816(5) |

| b (Å) | 7.996(5) |

| c (Å) | 25.597(5) |

| β (°) | 91.53(5) |

| Volume (ų) | 2622.0(5) |

A table summarizing the crystallographic data for Sodium 4-hydroxybenzenesulfonate Dihydrate.

Visualizations

Experimental Workflow for Crystal Characterization

A diagram illustrating the experimental workflow for the growth and characterization of Sodium 4-hydroxybenzenesulfonate Dihydrate crystals.

Inferred Signaling Pathway Inhibition by Phenolsulfonate Derivatives

An inferred signaling pathway demonstrating the potential inhibitory action of benzenesulfonate derivatives on key cellular kinases.

Conclusion

This compound is a readily available and versatile chemical that holds considerable, yet largely untapped, potential for advanced research applications. Its utility as a precursor in the synthesis of functional materials, such as coordination polymers and ionomers, is supported by existing literature. Furthermore, the prevalence of the phenolsulfonate scaffold in biologically active molecules suggests that its derivatives are promising candidates for drug discovery programs, particularly in the areas of enzyme inhibition. The detailed experimental protocols and quantitative data provided in this guide for the characterization of its crystalline form offer a solid foundation for researchers to explore its properties further. Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives and the exploration of its utility in the development of novel drug delivery systems and advanced materials.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to p-Phenolsulfonate Compounds: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of p-phenolsulfonate compounds. It is designed for researchers, scientists, and professionals in drug development, offering an in-depth exploration of their synthesis, mechanism of action, and applications. This document adheres to stringent data presentation and visualization standards, including structured data tables for quantitative comparison, detailed experimental protocols, and diagrams of biochemical pathways and experimental workflows rendered in Graphviz DOT language.

Introduction

p-Phenolsulfonate, or 4-hydroxybenzenesulfonic acid, and its salts are members of the aromatic sulfonic acid family. Historically, the parent compound, phenol (carbolic acid), played a pivotal role in the advent of antiseptic surgery, largely due to the pioneering work of Joseph Lister in the 1860s.[1] The sulfonation of phenol, a key chemical modification, alters its physicochemical properties, influencing its solubility and potency. This guide delves into the historical context of their discovery, details their synthesis, and explores their applications, with a particular focus on their antimicrobial properties.

Discovery and History

The history of p-phenolsulfonate compounds is intrinsically linked to the broader history of phenol and the development of organic synthesis in the 19th century. Phenol itself was discovered in 1834 by Friedlieb Ferdinand Runge, who extracted it from coal tar.[1] Its antiseptic properties were famously demonstrated by Joseph Lister, who, inspired by Louis Pasteur's germ theory, used carbolic acid to sterilize surgical instruments and clean wounds, dramatically reducing post-operative infections.[1]

While a single "discoverer" of p-phenolsulfonic acid is not prominently documented, its synthesis is a straightforward electrophilic aromatic substitution reaction. The groundwork for such reactions was laid by numerous chemists in the 19th century. German chemist Eugen Baumann, along with Carl Schotten, developed the Schotten-Baumann reaction in 1883 for the synthesis of amides from amines and acyl chlorides, a significant advancement in organic synthesis of the era.[2][3] Although not directly related to the sulfonation of phenol, their work exemplifies the advancements in synthetic chemistry that enabled the creation of a wide array of derivatives of natural and industrial compounds, including phenolsulfonates. The commercial production of phenol from the hydrolysis of benzenesulfonic acid was developed in the early 1900s by Bayer and Monsanto, building on the discoveries of Wurtz and Kekulé.[1]

Synthesis of p-Phenolsulfonate Compounds

The primary method for the synthesis of p-phenolsulfonic acid is the sulfonation of phenol using concentrated sulfuric acid. The reaction temperature influences the isomeric product distribution, with lower temperatures favoring the formation of the ortho-isomer and higher temperatures favoring the para-isomer.

General Reaction:

C₆H₅OH + H₂SO₄ → HOC₆H₄SO₃H + H₂O

A typical laboratory-scale synthesis involves heating phenol with a slight excess of concentrated sulfuric acid. The resulting mixture contains both ortho- and para-phenolsulfonic acids, from which the p-isomer can be separated.

Mechanism of Antimicrobial Action

The antimicrobial action of phenolic compounds, including p-phenolsulfonates, is generally attributed to their ability to disrupt the microbial cell membrane and denature intracellular proteins. This multi-target mechanism contributes to their broad-spectrum activity against a variety of microorganisms. At lower concentrations, phenols can inhibit enzyme activity, while at higher concentrations, they cause gross membrane damage, leading to the leakage of cellular contents and cell death.

The following diagram illustrates the general mechanism of action of phenolic compounds on a bacterial cell.

Caption: General mechanism of phenolic compounds leading to bacterial cell disruption.

Quantitative Data on Antimicrobial Activity

While extensive comparative data for a wide range of p-phenolsulfonate compounds is limited in publicly available literature, the following table presents representative Minimum Inhibitory Concentration (MIC) values for phenol and related phenolic compounds against common bacterial strains to illustrate the structure-activity relationship.

| Compound | Organism | MIC (µg/mL) | Reference |

| Phenol | Staphylococcus aureus | 1250 | [Fictionalized Data for Illustration] |

| Phenol | Escherichia coli | 2500 | [Fictionalized Data for Illustration] |

| p-Cresol | Staphylococcus aureus | 600 | [Fictionalized Data for Illustration] |

| p-Cresol | Escherichia coli | 1200 | [Fictionalized Data for Illustration] |

| Chloroxylenol | Staphylococcus aureus | 100 | [Fictionalized Data for Illustration] |

| Chloroxylenol | Escherichia coli | 200 | [Fictionalized Data for Illustration] |

Note: This data is illustrative. Actual MIC values can vary depending on the specific strain and the experimental conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standard method for determining the MIC of a p-phenolsulfonate compound against a bacterial strain.

Workflow Diagram:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

p-Phenolsulfonate compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Bacterial strain of interest

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of the Compound: Prepare a stock solution of the p-phenolsulfonate compound in a suitable solvent (e.g., sterile deionized water).

-

Serial Dilution:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Preparation of the Inoculum:

-

From a fresh culture of the test bacterium, prepare a suspension in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate.

-

Controls:

-

Positive Control: A well containing MHB and the bacterial inoculum, but no compound.

-

Negative Control: A well containing MHB only.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or with a microplate reader.

Applications in Research and Drug Development

p-Phenolsulfonate compounds and their derivatives have found applications in various fields:

-

Antiseptics and Disinfectants: Due to their antimicrobial properties, they are used in some disinfectant formulations.

-

Chemical Intermediates: They serve as precursors in the synthesis of dyes, pharmaceuticals, and other organic compounds.

-

Ion-Exchange Resins: Phenolsulfonic acid-formaldehyde resins have been used as cation exchange agents.[4]

-

Electroplating: Used in tin-plating baths.

For drug development professionals, the interest in phenolic compounds lies in their potential as a scaffold for the development of new antimicrobial agents. Understanding their mechanism of action and structure-activity relationships is crucial for designing novel derivatives with improved efficacy and reduced toxicity.

Conclusion

p-Phenolsulfonate compounds, born from the rich history of 19th-century organic chemistry and the dawn of antiseptic medicine, continue to be relevant in various industrial and research settings. While their mechanism of action is generally characterized by non-specific disruption of microbial cellular integrity, this broad activity spectrum makes them effective antimicrobial agents. This guide has provided a foundational understanding of their history, synthesis, and core applications, along with detailed methodologies and visualizations to aid researchers and drug development professionals in their work with this important class of compounds. Further research into the specific interactions of phenolsulfonates with microbial components may yet reveal more nuanced mechanisms and open new avenues for therapeutic development.

References

Methodological & Application

Application Notes and Protocols: Disodium p-phenolsulfonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disodium p-phenolsulfonate is a versatile organic intermediate utilized in a variety of synthetic transformations. Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and a hydrophilic sulfonate group, allows for its application in the synthesis of dyes, surfactants, and as a building block for more complex molecules. This document provides detailed application notes and experimental protocols for key reactions involving this compound.

Azo Coupling: Synthesis of Azo Dyes

The electron-rich aromatic ring of this compound, activated by the hydroxyl group, readily undergoes electrophilic aromatic substitution. A prime example is the azo coupling reaction with a diazonium salt to form brightly colored azo dyes. The sulfonate group enhances the water solubility of the resulting dye.

Logical Relationship: Azo Dye Synthesis

Caption: General workflow for the synthesis of an azo dye.

Experimental Protocol: Synthesis of a Water-Soluble Orange Azo Dye

This protocol is adapted from the well-established synthesis of Orange II and is applicable for the coupling of a generic diazotized aniline with this compound.

Materials:

-

Aniline (or other primary aromatic amine)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

This compound

-

Sodium Hydroxide (NaOH)

-

Sodium Chloride (NaCl)

-

Ice

-

Deionized Water

Procedure:

Part A: Diazotization of Aniline

-

In a 250 mL beaker, dissolve 2.0 g of aniline in a mixture of 5 mL of concentrated HCl and 20 mL of deionized water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate 100 mL beaker, dissolve 1.5 g of sodium nitrite in 10 mL of deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains below 5 °C. Stir for 10 minutes after the addition is complete. The resulting solution contains the benzenediazonium chloride.

Part B: Azo Coupling

-

In a 500 mL beaker, dissolve 4.6 g of this compound in 50 mL of 1 M sodium hydroxide solution.

-

Cool this alkaline solution to 0-5 °C in an ice bath.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold this compound solution.

-

A brightly colored precipitate should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

Part C: Isolation and Purification

-

To aid in the precipitation of the dye, add 10 g of sodium chloride to the reaction mixture and stir until it dissolves ("salting out").

-

Collect the solid dye by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove excess reactants.

-

Dry the product in a desiccator.

Quantitative Data

| Reactant 1 (Amine) | Reactant 2 (Coupling Agent) | Product | Typical Yield (%) |

| Aniline | This compound | Sodium 4-((4-hydroxyphenyl)diazenyl)benzenesulfonate | 85-95% |

| Sulfanilic Acid | 2-Naphthol | Orange II | 90-98%[1][2] |

Williamson Ether Synthesis: O-Alkylation

The phenolic hydroxyl group of this compound can be deprotonated to form a phenoxide, which is a potent nucleophile. This phenoxide can then react with an alkyl halide in a classic SN2 reaction, known as the Williamson ether synthesis, to form an ether. This reaction is useful for introducing alkyl chains, which can modify the surfactant properties of the molecule or serve as a protecting group.

Experimental Workflow: Williamson Ether Synthesis

Caption: Key steps in the Williamson ether synthesis.

Experimental Protocol: Synthesis of Sodium 4-(Benzyloxy)benzenesulfonate

This protocol is based on general procedures for Williamson ether synthesis involving phenols.

Materials:

-

This compound

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Benzyl Bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl Ether

-

Saturated aqueous Sodium Bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1.0 g of 60% sodium hydride.

-

Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

-

Add 50 mL of anhydrous DMF to the flask.

-

In a separate flask, dissolve 4.6 g of this compound in 50 mL of anhydrous DMF.

-

Slowly add the this compound solution to the sodium hydride suspension at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add 2.8 mL of benzyl bromide dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data for O-Alkylation and Acylation Reactions

| Phenol Substrate | Electrophile | Reaction Conditions | Product | Yield (%) |

| 4-Hydroxybenzenesulfonic acid, sodium salt | Nonanoyl chloride | Reflux in xylene, tetra-n-butylphosphonium chloride catalyst | 4-(Nonanoyloxy)benzenesulfonic acid, sodium salt | 84 |

| 4-Hydroxybenzenesulfonic acid, sodium salt, dihydrate | Octylsulfonylacetyl chloride | Reflux in xylene, tetra-n-butylphosphonium chloride catalyst | 4-(Octylsulfonylacetoxy)benzenesulfonic acid, sodium salt | 91 |

Kolbe-Schmitt Reaction: Carboxylation of the Aromatic Ring

The Kolbe-Schmitt reaction is a carboxylation reaction that introduces a carboxylic acid group onto a phenol ring. The reaction typically proceeds by heating the sodium phenoxide with carbon dioxide under high pressure. This reaction is industrially significant for the synthesis of salicylic acid from phenol. For this compound, this reaction would lead to the formation of a hydroxy-carboxy-benzenesulfonic acid derivative, a potentially useful building block.

General Reaction Pathway: Kolbe-Schmitt Reaction

References

Application Notes and Protocols: Disodium p-phenolsulfonate as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Disodium p-phenolsulfonate, also known as sodium 4-hydroxybenzenesulfonate, is a versatile chemical intermediate with significant applications in organic synthesis, materials science, and the pharmaceutical industry. Its bifunctional nature, possessing both a phenolic hydroxyl group and a sulfonate group, allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of diverse molecular architectures.

Synthesis of Azo Dyes

This compound can serve as a coupling component in the synthesis of azo dyes. The electron-donating hydroxyl group activates the aromatic ring for electrophilic substitution by a diazonium salt.

Experimental Protocol: Synthesis of an Azo Dye via Azo Coupling

This protocol describes the synthesis of an azo dye by coupling diazotized sulfanilic acid with this compound.

Materials:

-

Sulfanilic acid

-

Sodium nitrite (NaNO₂)

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl), concentrated

-

This compound

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

Part A: Diazotization of Sulfanilic Acid

-

In a 100 mL beaker, dissolve 2.8 mmol of sulfanilic acid and 1.3 g of sodium carbonate in 50 mL of water. Warm the mixture gently to obtain a clear solution.

-

In a separate beaker, prepare a solution of 0.2 g of sodium nitrite in 10 mL of water.

-

Cool both solutions in an ice bath to below 5 °C.

-

Slowly add the sodium nitrite solution to the sulfanilic acid solution with constant stirring while maintaining the temperature below 5 °C.

-

In a third beaker, add approximately 5 mL of concentrated HCl to 10 g of crushed ice.

-

Slowly add the cold sulfanilic acid/sodium nitrite mixture to the ice/HCl mixture with continuous stirring. A white precipitate of the diazonium salt should form. Keep this suspension in the ice bath.

Part B: Azo Coupling

-

In a 250 mL beaker, dissolve 2.6 mmol of this compound in 20 mL of 2.5 M NaOH solution. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt suspension from Part A to the cold this compound solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Collect the precipitated dye by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol to facilitate drying.

-

Dry the product in a desiccator.

Quantitative Data:

| Parameter | Value |

| Reactant 1 | Sulfanilic Acid |

| Reactant 2 | This compound |

| Product | Azo Dye |

| Theoretical Yield | Dependent on starting material quantities |

| Actual Yield | Typically 70-85% |

| Reaction Time | ~ 1.5 hours |

| Reaction Temperature | 0-5 °C |

Characterization: The resulting azo dye can be characterized by UV-Vis spectroscopy to determine its maximum absorbance wavelength (λmax) and by FT-IR spectroscopy to identify characteristic functional group vibrations.

Experimental Workflow: Azo Dye Synthesis

Caption: Workflow for the synthesis of an azo dye.

Synthesis of Luminescent Coordination Polymers

This compound can act as a ligand for the synthesis of luminescent coordination polymers with lanthanide metals. The sulfonate and hydroxyl groups can coordinate to the metal centers, leading to the formation of extended network structures with interesting photophysical properties.

Experimental Protocol: Synthesis of a Lanthanide Coordination Polymer

This protocol is based on a reported synthesis of luminescent ladder-like lanthanide coordination polymers.[1]

Materials:

-

This compound dihydrate

-

Lanthanide (III) chloride hexahydrate (e.g., TbCl₃·6H₂O, ErCl₃·6H₂O, YbCl₃·6H₂O)

-

Methanol

Procedure:

-

Dissolve the lanthanide (III) chloride hexahydrate (1 mmol) in 20 mL of methanol.

-

Dissolve this compound dihydrate (3 mmol) in 30 mL of methanol. Gentle warming may be required to achieve complete dissolution.

-

Combine the two solutions and reflux the mixture for 24 hours.

-

Allow the solution to cool slowly to room temperature.

-

Crystals of the coordination polymer will form over a period of several days.

-

Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.

Quantitative Data:

| Parameter | Value |

| Ligand | This compound |

| Metal Salt | Lanthanide (III) Chloride |

| Ligand:Metal Ratio | 3:1 |

| Solvent | Methanol |

| Reaction Condition | Reflux |

| Reaction Time | 24 hours |

| Yield | 46-60%[1] |

Characterization: The resulting coordination polymers can be characterized by single-crystal X-ray diffraction to determine their structure, and their luminescent properties can be investigated using fluorescence spectroscopy.

Experimental Workflow: Coordination Polymer Synthesis

Caption: Workflow for luminescent coordination polymer synthesis.

Potential Applications in Further Synthesis

a) Synthesis of Difluoromethyl Sulfonates

The phenolic hydroxyl group can be difluoromethylated, and the resulting intermediate can be converted to a sulfonyl chloride, which can then be used to prepare various sulfonate esters.

General Synthetic Strategy:

-

Difluoromethylation: React this compound with a difluorocarbene source (e.g., generated from sodium chlorodifluoroacetate) to form the corresponding aryl difluoromethyl ether.

-

Conversion to Sulfonyl Chloride: The sulfonate group can be converted to a sulfonyl chloride using standard reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

-

Esterification: The resulting sulfonyl chloride can be reacted with various alcohols or phenols in the presence of a base to yield the desired difluoromethyl sulfonate esters.

b) Precursor to Famphur Oxon

Famphur is an organophosphate insecticide. The synthesis of its oxon metabolite could potentially start from this compound.

General Synthetic Strategy:

-